molecular formula C10H14N2O B15173830 4-Methoxy-3-pyrrolidin-3-ylpyridine

4-Methoxy-3-pyrrolidin-3-ylpyridine

Cat. No.: B15173830
M. Wt: 178.23 g/mol
InChI Key: AJQRXPHZSQYCTK-UHFFFAOYSA-N
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Description

4-Methoxy-3-pyrrolidin-3-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 4-position and a pyrrolidinyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-pyrrolidin-3-ylpyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a classical method for the preparation of five-membered heterocycles is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-pyrrolidin-3-ylpyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

4-Methoxy-3-pyrrolidin-3-ylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-pyrrolidin-3-ylpyridine involves its interaction with molecular targets in biological systems. For example, it may act as an inhibitor of specific enzymes or receptors, modulating their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-methoxy-3-pyrrolidin-3-ylpyridine

InChI

InChI=1S/C10H14N2O/c1-13-10-3-5-12-7-9(10)8-2-4-11-6-8/h3,5,7-8,11H,2,4,6H2,1H3

InChI Key

AJQRXPHZSQYCTK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1)C2CCNC2

Origin of Product

United States

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